molecular formula C14H18O6S B12879129 (4-Methoxy-5,5-dimethyl-2-oxotetrahydrofuran-3-yl)methyl benzenesulfonate

(4-Methoxy-5,5-dimethyl-2-oxotetrahydrofuran-3-yl)methyl benzenesulfonate

Cat. No.: B12879129
M. Wt: 314.36 g/mol
InChI Key: AEJJVZGBQGDFFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxy-5,5-dimethyl-2-oxotetrahydrofuran-3-yl)methyl benzenesulfonate is an organic compound with a complex structure It features a tetrahydrofuran ring substituted with a methoxy group and a benzenesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-5,5-dimethyl-2-oxotetrahydrofuran-3-yl)methyl benzenesulfonate typically involves the reaction of 4-methoxy-5,5-dimethyl-2-oxotetrahydrofuran-3-yl)methanol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-5,5-dimethyl-2-oxotetrahydrofuran-3-yl)methyl benzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The benzenesulfonate group can be displaced by nucleophiles such as amines or thiols.

    Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed to yield the corresponding alcohol and benzenesulfonic acid.

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate in acidic or neutral conditions.

Major Products

    Nucleophilic substitution: Products include substituted tetrahydrofuran derivatives.

    Hydrolysis: Products are 4-methoxy-5,5-dimethyl-2-oxotetrahydrofuran-3-yl)methanol and benzenesulfonic acid.

    Oxidation: Products include 4-methoxy-5,5-dimethyl-2-oxotetrahydrofuran-3-one.

Scientific Research Applications

(4-Methoxy-5,5-dimethyl-2-oxotetrahydrofuran-3-yl)methyl benzenesulfonate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of (4-Methoxy-5,5-dimethyl-2-oxotetrahydrofuran-3-yl)methyl benzenesulfonate depends on its specific application In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C14H18O6S

Molecular Weight

314.36 g/mol

IUPAC Name

(4-methoxy-5,5-dimethyl-2-oxooxolan-3-yl)methyl benzenesulfonate

InChI

InChI=1S/C14H18O6S/c1-14(2)12(18-3)11(13(15)20-14)9-19-21(16,17)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3

InChI Key

AEJJVZGBQGDFFJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(C(=O)O1)COS(=O)(=O)C2=CC=CC=C2)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.